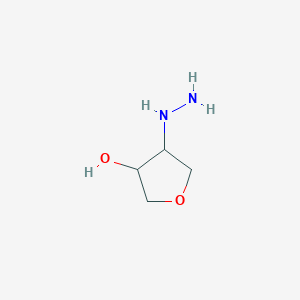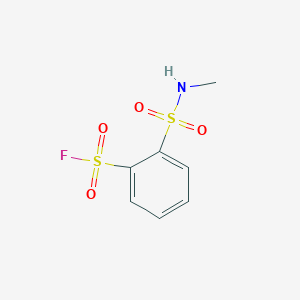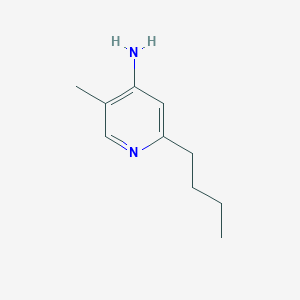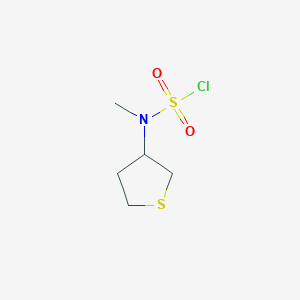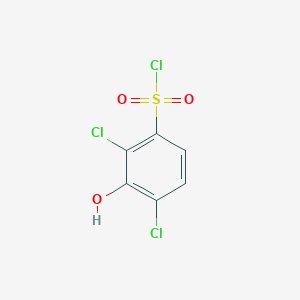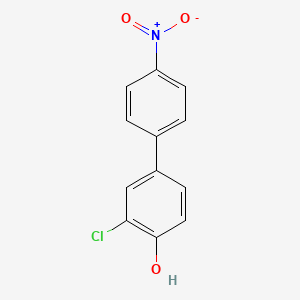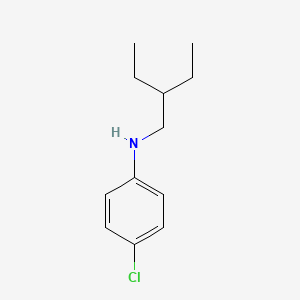
4-chloro-N-(2-ethylbutyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-(2-ethylbutyl)aniline is an organic compound with the molecular formula C12H18ClN It is a derivative of aniline, where the hydrogen atom at the para position of the benzene ring is replaced by a chlorine atom, and the nitrogen atom is substituted with a 2-ethylbutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(2-ethylbutyl)aniline typically involves the following steps:
Nitration of Chlorobenzene: Chlorobenzene is nitrated to form 4-nitrochlorobenzene.
Reduction of 4-nitrochlorobenzene: The nitro group in 4-nitrochlorobenzene is reduced to an amino group, forming 4-chloroaniline.
Alkylation: 4-chloroaniline is then alkylated with 2-ethylbutyl bromide under basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale nitration and reduction processes, followed by alkylation using suitable alkylating agents. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(2-ethylbutyl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone imine derivatives.
Reduction: Reduction reactions can convert it back to its corresponding amine.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted anilines, quinone imine derivatives, and reduced amine compounds.
Scientific Research Applications
4-chloro-N-(2-ethylbutyl)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and polymers.
Biology: It serves as a building block for the synthesis of bioactive compounds.
Medicine: This compound is explored for its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the manufacture of agricultural chemicals, such as herbicides and insecticides.
Mechanism of Action
The mechanism of action of 4-chloro-N-(2-ethylbutyl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact mechanism depends on the specific application and the target molecule involved.
Comparison with Similar Compounds
Similar Compounds
4-chloroaniline: A simpler derivative where the nitrogen atom is not substituted with an alkyl group.
N-ethyl-4-chloroaniline: Similar structure but with an ethyl group instead of a 2-ethylbutyl group.
4-chloro-N-(2-methylpropyl)aniline: Another derivative with a different alkyl group attached to the nitrogen atom.
Uniqueness
4-chloro-N-(2-ethylbutyl)aniline is unique due to the presence of the 2-ethylbutyl group, which imparts distinct chemical properties and reactivity compared to its simpler analogs. This uniqueness makes it valuable in specific applications where these properties are advantageous.
Properties
Molecular Formula |
C12H18ClN |
|---|---|
Molecular Weight |
211.73 g/mol |
IUPAC Name |
4-chloro-N-(2-ethylbutyl)aniline |
InChI |
InChI=1S/C12H18ClN/c1-3-10(4-2)9-14-12-7-5-11(13)6-8-12/h5-8,10,14H,3-4,9H2,1-2H3 |
InChI Key |
BYPBGHHJHIWAFD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)CNC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B13242905.png)
![(Butan-2-yl)[3-(4-methylpiperazin-1-yl)propyl]amine](/img/structure/B13242908.png)
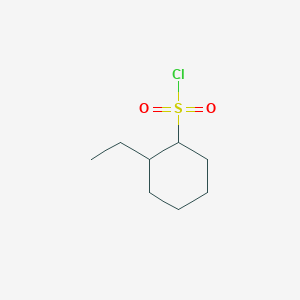
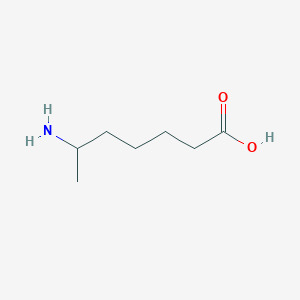
![4,4-Difluoro-1-phenyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B13242914.png)
